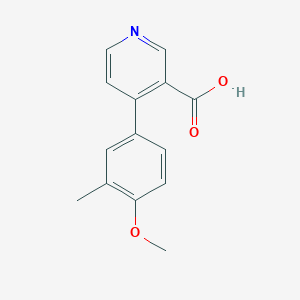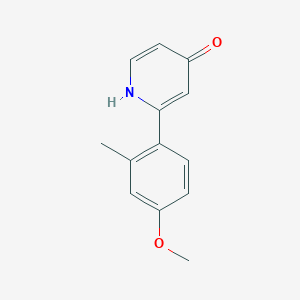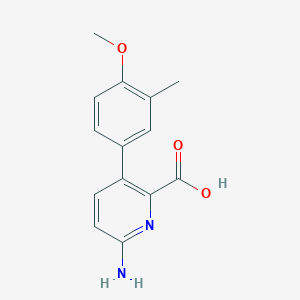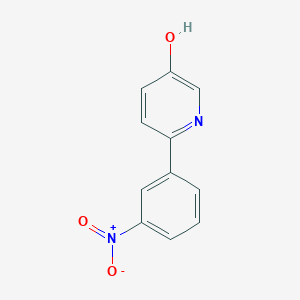
5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% (HMP) is a heterocyclic compound derived from pyridine and thiophene. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. HMP has been used in a variety of scientific research applications, including as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. HMP has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has also been studied for its potential applications in laboratory experiments, such as in the synthesis of heterocyclic compounds, the preparation of dyes, and the production of polymers. Additionally, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been used in the development of new drugs, such as antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% is not fully understood. However, it is believed to interact with enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 may lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been studied for its biochemical and physiological effects. In addition to its ability to inhibit COX-2, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been shown to possess antifungal, antiviral, and anti-allergenic activities. Additionally, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been studied for its potential effects on the cardiovascular and central nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has several advantages and limitations for laboratory experiments. One of the major advantages of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% is its low cost and availability. Additionally, it is relatively stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. However, 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% is toxic and should be handled with care. Additionally, it is not water-soluble and can be difficult to work with in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% research. For example, further research could be conducted to investigate its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% for use in drug delivery systems. Additionally, research could be conducted to investigate the potential of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% for use in the synthesis of new compounds and materials. Finally, research could be conducted to explore the potential of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% for use in the development of new drugs and agrochemicals.
Méthodes De Synthèse
5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% can be synthesized through a variety of methods, including the Mannich reaction and the Mannich-type reaction. In the Mannich reaction, aldehydes, amines, and ketones are reacted together in the presence of an acid catalyst to form a Mannich base. The Mannich-type reaction is similar to the Mannich reaction, but involves the use of different reagents, such as thiophene and pyridine. In both reactions, the reaction is carried out at room temperature and results in the formation of 5-Hydroxy-2-(3-methylthiophenyl)pyridine, 95%.
Propriétés
IUPAC Name |
6-(3-methylsulfanylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFGLGDKAOCYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(3-methylthiophenyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














